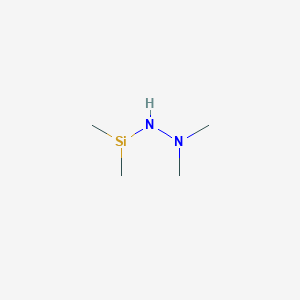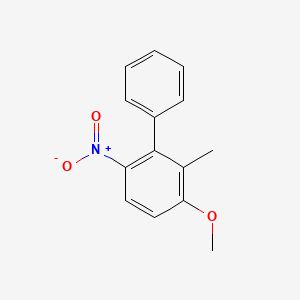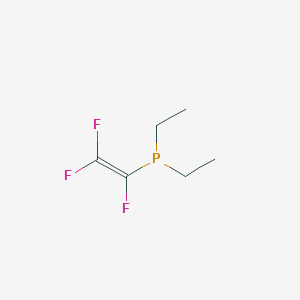
Phosphine, diethyl(trifluoroethenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphine, diethyl(trifluoroethenyl)- is an organophosphorus compound with the chemical formula C6H10F3P. It is a tertiary phosphine, characterized by the presence of a phosphorus atom bonded to three carbon atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphine, diethyl(trifluoroethenyl)- can be synthesized through several methods. One common approach involves the reaction of diethylphosphine with trifluoroethylene under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of phosphine, diethyl(trifluoroethenyl)- may involve large-scale reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphine, diethyl(trifluoroethenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The trifluoroethenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and efficiency .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds. These products have various applications in organic synthesis and materials science .
Applications De Recherche Scientifique
Phosphine, diethyl(trifluoroethenyl)- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of phosphine, diethyl(trifluoroethenyl)- involves its interaction with molecular targets through its phosphorus atom. The compound can form coordination complexes with metals, which can then participate in catalytic cycles. The trifluoroethenyl group can also undergo various transformations, contributing to the compound’s reactivity and versatility .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to phosphine, diethyl(trifluoroethenyl)- include other tertiary phosphines such as triphenylphosphine, triethylphosphine, and tris(2,4,6-trimethoxyphenyl)phosphine .
Uniqueness
What sets phosphine, diethyl(trifluoroethenyl)- apart is the presence of the trifluoroethenyl group, which imparts unique electronic and steric properties. This makes the compound particularly useful in applications requiring specific reactivity and selectivity .
Propriétés
Numéro CAS |
400846-21-1 |
|---|---|
Formule moléculaire |
C6H10F3P |
Poids moléculaire |
170.11 g/mol |
Nom IUPAC |
diethyl(1,2,2-trifluoroethenyl)phosphane |
InChI |
InChI=1S/C6H10F3P/c1-3-10(4-2)6(9)5(7)8/h3-4H2,1-2H3 |
Clé InChI |
BJOYXFPHTCYGBF-UHFFFAOYSA-N |
SMILES canonique |
CCP(CC)C(=C(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[5-(2-Aminopyridin-4-yl)-4-(3-methylphenyl)-1,3-thiazol-2-yl]ethyl benzoate](/img/structure/B14240668.png)
![2,2'-[(Morpholin-4-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14240672.png)
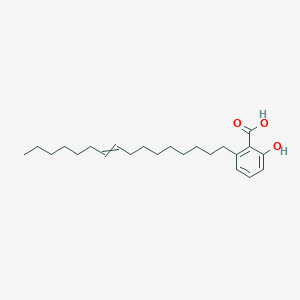
![Acetamide, N-(2,6-dimethylphenyl)-2-[(diphenylmethylene)amino]-](/img/structure/B14240678.png)
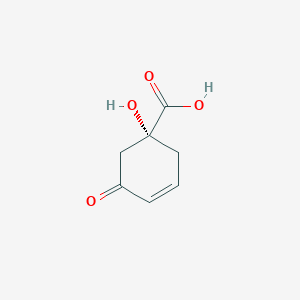
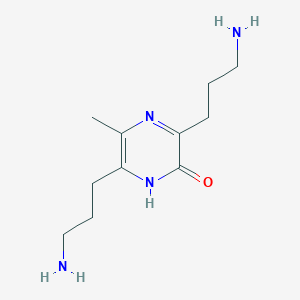
![3-{2-[4-(Dimethylamino)phenyl]ethenyl}cyclopent-2-en-1-one](/img/structure/B14240700.png)
![3-Azabicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B14240703.png)
![[(1S,2R)-2-Nitrocyclopentyl]benzene](/img/structure/B14240709.png)
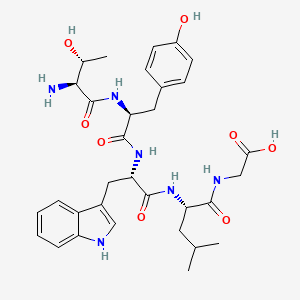
![2,8-Diazabicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B14240726.png)
